

UV-328 (CAS No. 25973-55-1): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: UV-328

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the benzotriazole UV stabilizer **UV-328** (CAS No. 25973-55-1), a compound of increasing environmental and toxicological concern. This document synthesizes available data on its chemical and physical properties, industrial applications, environmental fate, toxicological profile, and analytical methodologies.

Core Chemical and Physical Properties

UV-328, chemically known as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, is a high-production-volume chemical used extensively as a UV absorber in various materials to prevent degradation from sunlight.^[1] It belongs to the class of hydroxyphenyl benzotriazoles.^[2]

Property	Value	Reference
Chemical Formula	C22H29N3O	[3]
Molar Mass	351.494 g·mol ⁻¹	[3]
Appearance	Yellowish powder or granule	[4]
Melting Point	80-86 °C	[3]
Vapor Pressure	4.6 x 10 ⁻⁵ Pa (at 20 °C)	[3]
Water Solubility	0.17 ± 0.07 µg·L ⁻¹ (at 25 °C)	[3]
Octanol-Water Partition Coefficient (log KOW)	7.93	[3]
Henry's Law Constant (estimated)	6.5 x 10 ⁻¹³ atm·m ³ ·mol ⁻¹	[5]
Organic Carbon-Water Partition Coefficient (log KOC) (estimated)	5.65 (Koc of 450,000)	[5]
Bioconcentration Factor (BCF) (estimated)	6000	[5]
Bioaccumulation Factor (log BAF) in fish	2.6–3.4	[3]

Industrial Applications and Production Volume

UV-328 is a light stabilizer used in a wide array of products, including plastics, coatings, and other organic substrates.[3] Its primary function is to absorb UV radiation, thereby protecting materials from discoloration and weathering.[3][6]

Primary Applications:[6][7][8][9]

- **Plastics and Rubber** (approx. 40% of use): An additive in plastics such as polyolefins, polyvinyl chloride (PVC), polystyrene, acrylonitrile butadiene styrene (ABS), and polycarbonates. It is also used in outdoor furniture and plastic shrink films.

- Coatings (approx. 50% of use): A component in clear coat automotive finishes and other industrial coatings.
- Personal Care Products (approx. 10% of use): Utilized in products like sunscreen lotions.
- Other Uses: Adhesives, sealants, and printing inks, including those for food contact materials.

Production Volume: Global production of **UV-328** is estimated to be greater than 1,000 tonnes per year.^{[1][10]} In the European Union, it is registered in the 100–1,000 tonnes per year tonnage band.^[10]

Environmental Fate and Ecotoxicology

UV-328 is characterized by its persistence, bioaccumulation potential, and toxicity (PBT), as well as being very persistent and very bioaccumulative (vPvB).^{[1][3]} These properties have led to its classification as a Substance of Very High Concern (SVHC) in Europe and its inclusion in the Stockholm Convention on Persistent Organic Pollutants (POPs) for global elimination.^{[1][3][11]}

- Persistence: **UV-328** is not readily biodegradable, with studies showing only 2-8% degradation over 28 days.^[12] It can persist in anaerobic sediments for decades.^[12]
- Bioaccumulation: With a high log KOW and BCF, **UV-328** has a strong tendency to accumulate in the fatty tissues of organisms.^{[5][7]} It has been detected in human adipose tissue and breast milk.^{[7][13]} Ingestion of plastic debris is a significant exposure pathway for marine animals, such as seabirds.^{[7][14]}
- Long-Range Transport: **UV-328** has been detected in remote environments like the Arctic, far from its production and use sites, indicating its potential for long-range environmental transport.^{[1][7]} This transport can occur through atmospheric particles and via plastic debris in marine environments.^[7]

Toxicological Profile and Human Health Effects

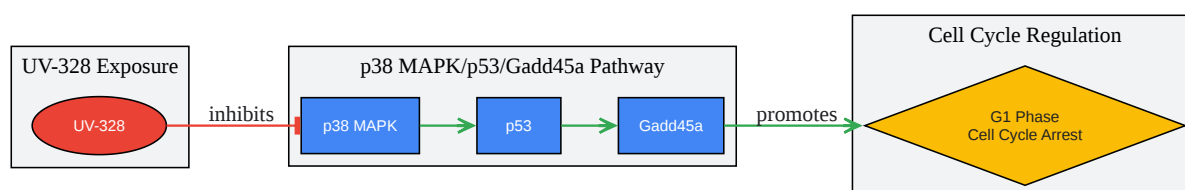
Toxicological studies have identified the liver and kidneys as primary target organs for **UV-328** toxicity following repeated exposure.^{[7][12]}

Key Toxicological Endpoints:

- **Hepatotoxicity and Nephrotoxicity:** Repeated oral administration in rats has been shown to cause liver and kidney damage, including necrosis and proliferation of bile duct epithelia in the liver and tubular necrosis in the kidneys.[12][14]
- **Endocrine Disruption:** **UV-328** is recognized as an endocrine-disrupting chemical.[14] It has been shown to have antiandrogenic effects, which can be enhanced by metabolic processes.[5][14] It also acts as an antagonist for the human estrogen receptor beta (ER β).[14][15]
- **Developmental Toxicity:** Studies in zebrafish embryos have shown that exposure to **UV-328** can impair the cell cycle by inhibiting the p38 MAPK/p53/Gadd45a signaling pathway, leading to accelerated hatching and heart rate.[16]

Signaling Pathway: Inhibition of p38 MAPK/p53/Gadd45a in Zebrafish Embryos

Exposure to **UV-328** has been demonstrated to disrupt cellular signaling pathways. In zebrafish embryos, it inhibits the p38 MAPK/p53/Gadd45a pathway, which is crucial for regulating the cell cycle in response to stress. This inhibition leads to cell cycle arrest in the G1 phase.



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Caption: **UV-328** induced G1 cell cycle arrest via inhibition of the p38 MAPK/p53/Gadd45a pathway.

Experimental Protocols

This section outlines the methodologies for key experiments related to the analysis and toxicological assessment of **UV-328**.

Analysis of **UV-328** in Plastic by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method allows for the direct analysis of **UV-328** in solid plastic samples without the need for solvent extraction.

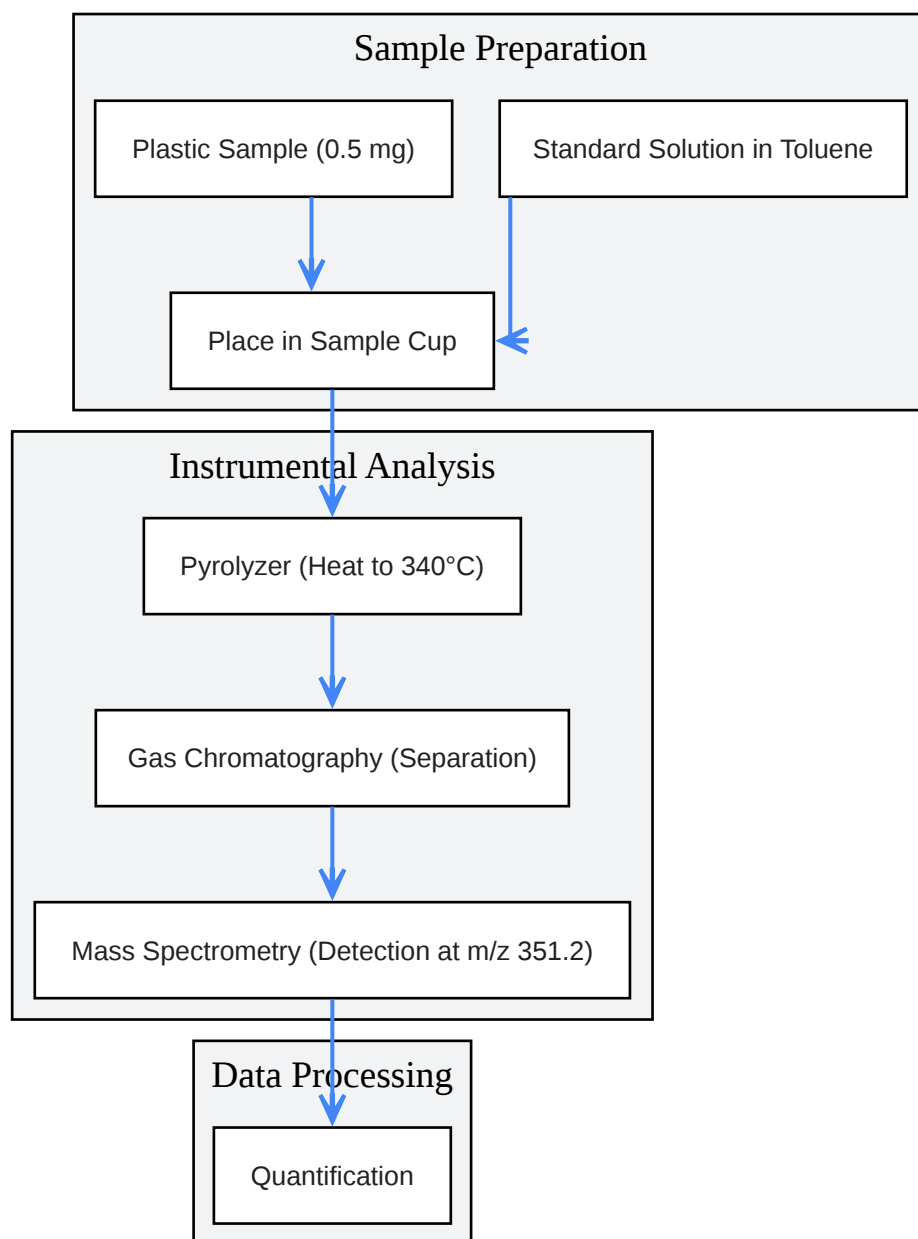
Sample Preparation:

- Prepare standard solutions of **UV-328** in toluene at concentrations ranging from 100 to 2000 mg/kg.
- For calibration standards, add appropriate amounts of the **UV-328** standard solution to a sample cup containing a plastic solution (e.g., PVC, PS, ABS, PET).
- Allow the solvent to dry at room temperature.
- For real samples, place approximately 0.5 mg of shavings from the plastic material into a sample cup.

Instrumentation and Conditions:

- Pyrolyzer: EGA/PY-3030D Multi-Shot Pyrolyzer
- GC-MS System: GCMS-QP 2020 NX
- Pyrolyzer Program: Heat from 200 °C to 340 °C.
- GC Column: SH-I-1MS (15 m × 0.25 mm I.D., 0.1 µm)
- Carrier Gas: Helium
- GC Oven Program: Ramp from 80 °C to 320 °C.
- MS Ionization: Electron Ionization (EI)

- MS Detection: Selected Ion Monitoring (SIM) at m/z 351.2 for **UV-328**.



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Caption: Workflow for the analysis of **UV-328** in plastic using Py-GC-MS.

Human Metabolism and Biomonitoring in Blood and Urine

This protocol describes the in vivo study of **UV-328** metabolism in humans and the analytical method for its determination in biological matrices.

Human Exposure Study:

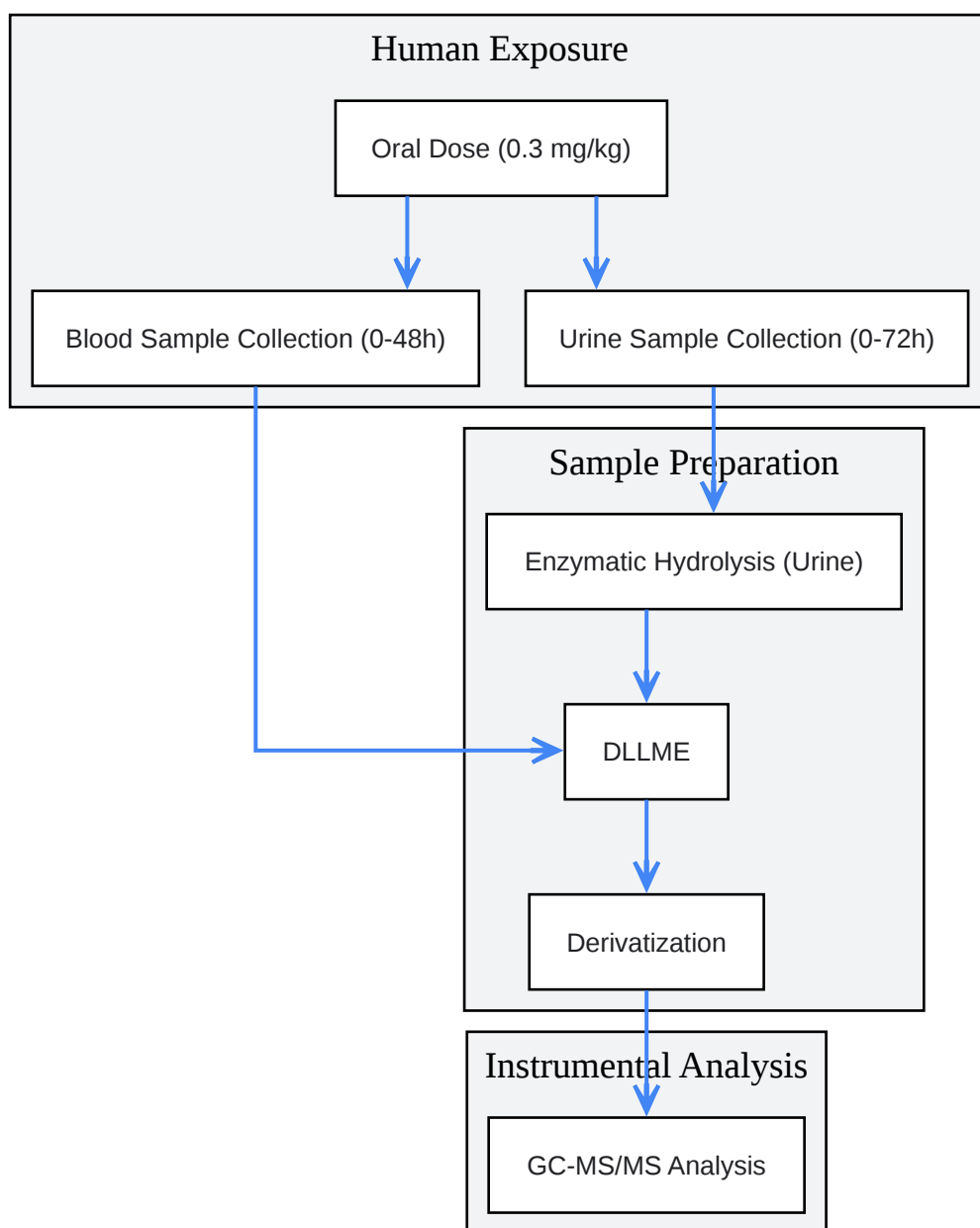
- Administer a single oral dose of 0.3 mg **UV-328** per kg of body weight to healthy volunteers.
- Collect blood samples at multiple time points up to 48 hours post-exposure.
- Collect urine samples over a period of 72 hours post-exposure.

Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):

- Blood:
 - Precipitate blood proteins and cellular components.
 - Perform DLLME on the supernatant.
- Urine:
 - Enzymatically hydrolyze the urine samples using β -glucuronidase/arylsulfatase to cleave conjugates.
 - Perform DLLME using a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., ethanol).
 - Derivatize the extracts prior to analysis.

Instrumental Analysis (GC-MS/MS):

- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with advanced electron ionization is used for the sensitive detection and quantification of **UV-328** and its metabolites.



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Caption: Workflow for the human metabolism study of **UV-328**.

Developmental Toxicity Assessment in Zebrafish (*Danio rerio*) Embryos

This protocol outlines the assessment of **UV-328**'s developmental toxicity and its effect on specific signaling pathways in a zebrafish model.

Embryo Exposure:

- Maintain adult AB strain zebrafish in an auto-recirculating system at 28 °C with a 12-hour light/12-hour dark cycle.
- Collect freshly fertilized embryos.
- Expose embryos to varying concentrations of **UV-328** (e.g., 0.25, 0.50, 1.00, 2.00, and 4.00 µg/L) in buffered egg water.
- Incubate the embryos for a specified period (e.g., up to 120 hours).

Endpoint Analysis:

- Developmental Toxicity: Monitor for mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).
- Oxidative Stress and Apoptosis: Measure the expression of genes related to oxidative stress (e.g., cat, gpx, gst, sod) and apoptosis (e.g., caspase-3, -6, -8, -9) using quantitative real-time PCR (qRT-PCR).
- Signaling Pathway Analysis: Analyze the mRNA and protein expression levels of key components of the p38 MAPK/p53/Gadd45a pathway.
- Cell Cycle Analysis: Determine the percentage of cells in different phases of the cell cycle using flow cytometry.

In Vitro Antiandrogenic Activity Assay

This protocol describes a method to assess the potential of **UV-328** and its metabolites to interfere with the androgen receptor.

Two-Hybrid Recombinant Human Androgen Receptor Yeast Bioassay:

- Culture yeast cells that have been genetically modified to express the human androgen receptor and a reporter gene (e.g., β-galactosidase) under the control of an androgen-responsive element.

- Expose the yeast cells to a range of concentrations of **UV-328**, both with and without co-exposure to a known androgen (e.g., dihydrotestosterone - DHT).
- To assess the effect of metabolism, pre-incubate **UV-328** with human CYP3A4 enzymes before adding it to the yeast bioassay.
- Measure the reporter gene activity (e.g., colorimetric assay for β -galactosidase) to determine the extent of androgen receptor activation or inhibition. A decrease in signal in the presence of DHT indicates antiandrogenic activity.

Regulatory Status

The significant environmental and health concerns associated with **UV-328** have led to regulatory actions worldwide.

- Stockholm Convention: **UV-328** is listed in Annex A for global elimination of its production and use.[\[3\]](#)[\[11\]](#)
- European Union: It is identified as a Substance of Very High Concern (SVHC) and is on the REACH Authorisation list.[\[1\]](#)[\[14\]](#) The EU is banning **UV-328** under the Persistent Organic Pollutants (POPs) Regulation, with phased-in concentration limits starting in 2025.[\[17\]](#)[\[18\]](#)
- Japan: **UV-328** has been designated as a Class I Specified Chemical Substance under the Chemical Substances Control Law (CSCL), tightly controlling its manufacture and use.[\[9\]](#)

Conclusion

UV-328 is a widely used UV stabilizer with well-documented properties of persistence, bioaccumulation, and toxicity. Its presence in remote ecosystems and in human tissues highlights the global reach of this pollutant. The toxicological data, particularly concerning its effects on the liver, kidneys, and endocrine system, underscore the risks it poses to environmental and human health. The detailed experimental protocols provided in this guide offer a framework for researchers and scientists to further investigate the impacts of **UV-328** and to develop strategies for its monitoring and remediation. The ongoing global regulatory actions to phase out its production and use are a critical step in mitigating the long-term risks associated with this persistent organic pollutant.

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